molecular formula C19H25BrN2O B1529645 3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine CAS No. 1163707-61-6

3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine

Cat. No. B1529645
CAS RN: 1163707-61-6
M. Wt: 377.3 g/mol
InChI Key: VNKGSAVLHOFYDH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a bromopyridinyl group, a phenoxy group, and a dimethylpropan-1-amine group. These groups are common in many pharmaceuticals and other biologically active compounds .

Scientific Research Applications

I have conducted a search on the scientific research applications of “3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine” and related bromopyridine derivatives. Below are some unique applications categorized into separate fields:

Pharmacological Applications

Bromopyridine derivatives are often utilized in pharmacology due to their structural significance in medicinal chemistry. They serve as key intermediates in the synthesis of various biologically active molecules. For instance, they are used in the development of anti-tubercular agents, where substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibit promising activity against Mycobacterium tuberculosis .

Catalysis and Synthesis

In the field of catalysis, bromopyridine compounds are employed as ligands in transition-metal catalysis due to their ability to coordinate with metals and facilitate various chemical reactions. They are also integral in the synthesis of bipyridines, which are used as photosensitizers and in supramolecular structures .

Molecular Sensing and Electronics

Bipyridine derivatives, including those with bromopyridine components, find applications in molecular sensing due to their electronic properties. They can form complexes with metals that exhibit changes in electronic absorption or emission upon binding with specific molecules, making them useful in the design of sensors .

Material Science

In material science, bromopyridine derivatives are used to modify the molecular structure of compounds for specific applications. For example, they can be incorporated into polymers or other materials to enhance certain properties like thermal stability or conductivity .

Biological Studies

Bromopyridine derivatives are also valuable in biological studies. They can be used as building blocks for compounds with anti-inflammatory, antibacterial, antifungal, anticancer, and antimicrobial properties .

Simulation Visualizations

In computational chemistry, bromopyridine derivatives are used in simulation programs such as Amber and GROMACS to produce visualizations that help understand molecular interactions and dynamics .

properties

IUPAC Name

3-[4-[2-(4-bromopyridin-2-yl)propan-2-yl]phenoxy]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O/c1-19(2,18-14-16(20)10-11-21-18)15-6-8-17(9-7-15)23-13-5-12-22(3)4/h6-11,14H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKGSAVLHOFYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCCN(C)C)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine

Synthesis routes and methods I

Procedure details

Sodium hydroxyde (pellets are finely grinded, 0.488 g, 12.2 mmol, 5 eq) is added to a solution of 4-[1-(4-bromo-pyridin-2-yl)-1-methyl-ethyl]-phenol (Step 31.2) (0.714 g, 2.44 mmol) in DMF (5 mL). The mixture is stirred for 20 min at rt. 3-Dimethylamino-1-propylchloride hydrochloride (0.611 g, 3.87 mmol, 1.6 eq) is added. The reaction mixture is heated to 90° C., stirred for 10 h, allowed to cool, diluted with EtOAc/H2O and extracted with EtOAc. The organic phase is washed with H2O and brine, dried (Na2SO4), filtered and concentrated. The residue purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 0.398 g of the title compound as an impure brown oil which is used without further purification: ESI-MS: 377.1/379.0 [M+H]+; TLC: Rf=0.22 (DCM/MeOH/NH3aq, 94:5:1).
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0.714 g
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5 mL
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0.611 g
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EtOAc H2O
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (pellets are finely grinded, 0.488 g, 12.2 mmol, 5 eq) is added to a solution of 4-[1-(4-bromo-pyridin-2-yl)-1-methyl-ethyl]-phenol (Step 55.2) (0.714 g, 2.44 mmol) in DMF (5 mL). The mixture is stirred for 20 min at rt. 3-Dimethylamino-1-propylchloride hydrochloride (0.611 g, 3.87 mmol, 1.6 eq) is added. The reaction mixture is heated to 90° C., stirred for 10 h, allowed to cool, diluted with EtOAc/H2O and extracted with EtOAc. The organic phase is washed with H2O and brine, dried (Na2SO4), filtered and concentrated. The residue purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 0.398 g of the title compound as an impure brown oil which is used without further purification: ESI-MS: 377.1/379.0 [M+H]+; TLC: Rf=0.22 (DCM/MeOH/NH3aq, 94:5:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.714 g
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5 mL
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0.611 g
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reactant
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Name
EtOAc H2O
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0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine
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3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine
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3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine
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3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine
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3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine
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3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine

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